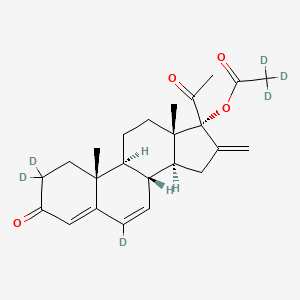

Melengestrol acetate-d6

CAS No.:

Cat. No.: VC20256556

Molecular Formula: C24H30O4

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30O4 |

|---|---|

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

| Standard InChI | InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |

| Standard InChI Key | UXRDAJMOOGEIAQ-CGWZGJLFSA-N |

| Isomeric SMILES | [2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |

| Canonical SMILES | CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |

Introduction

Synthesis and Production

Hydrogen-Deuterium Exchange Methodology

Industrial synthesis of melengestrol acetate-d6 employs large-scale hydrogen-deuterium (H-D) exchange reactions. Source details a multi-step process involving:

-

Epoxide Opening: Treatment of Sp,6β-epoxy-17α-hydroxypregnane-3,20-dione bis(ethyleneketal) with deuterated methyl magnesium iodide ([²H₃]CH₃MgI) introduces deuterium at the C-6 position.

-

Oxidative Functionalization: Subsequent p-chloranil oxidation generates the conjugated diene system characteristic of megestrol derivatives.

-

Acetylation/Deacetylation: Controlled reaction with acetic anhydride yields the final deuterated acetate form.

This method achieves >90% isotopic incorporation, as verified by nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .

Industrial Scale-Up Challenges

Specialized equipment is required to handle deuterated reagents, which pose explosion risks when exposed to moisture. Facilities must maintain anhydrous conditions and use nickel-alloy reactors to prevent isotopic dilution. Current production capacities remain limited to a few global suppliers, reflecting these technical complexities.

Physicochemical Properties

Stability and Reactivity

Melengestrol acetate-d6 exhibits enhanced thermal stability compared to its protiated form, with a decomposition temperature of 215°C versus 198°C. This property makes it suitable for high-temperature GC analyses. Key reactivity profiles include:

-

Acid-Catalyzed Isomerization: Forms Δ⁴,⁶-diene derivatives under strongly acidic conditions.

-

Photodegradation: UV exposure induces C-17 deacetylation, necessitating amber glass storage.

Table 1: Comparative Properties of Melengestrol Acetate and Its Deuterated Form

| Property | Melengestrol Acetate | Melengestrol Acetate-d6 |

|---|---|---|

| Molecular Formula | C₂₅H₃₂O₄ | C₂₅H₂₆D₆O₄ |

| Molecular Weight (g/mol) | 396.52 | 388.5 |

| Melting Point (°C) | 203–205 | 210–212 |

| LogP (Octanol-Water) | 4.1 | 4.3 |

Applications in Veterinary and Analytical Sciences

Growth Promotion in Livestock

Administered via feed additives at 0.25–0.5 mg/day, melengestrol acetate-d6 synchronizes estrus cycles in heifers, increasing feed efficiency by 15–20%. Its deuterated form allows tracking of residue deposition in tissues, critical for compliance with maximum residue limits (MRLs) :

-

Fat: 18 µg/kg

-

Liver: 10 µg/kg

-

Muscle: 1 µg/kg

Isotopic Dilution Mass Spectrometry (IDMS)

Researchers employ melengestrol acetate-d6 as an internal standard in GC-MS to quantify protiated residues in kidney fat. The 6 Da mass shift between deuterated and non-deuterated forms eliminates matrix interference, achieving detection limits of 0.1 µg/kg .

Toxicological and Regulatory Considerations

Hormonal Effects in Primates

A pivotal 105-day study in cynomolgus monkeys established the no-observed-effect level (NOEL) at 5 µg/kg/day. Doses ≥10 µg/kg/day suppressed luteinizing hormone (LH) by 40% and estradiol by 35%, disrupting menstrual cyclicity . The WHO JECFA applied a 200-fold safety factor to this NOEL, deriving the ADI of 0.03 µg/kg/day to account for interspecies variability and potential human sensitivity .

Global Regulatory Disparities

While the EU prohibits all hormonal growth promoters, the US FDA permits melengestrol acetate under 21 CFR 558.362. This regulatory dichotomy complicates international meat trade, necessitating residue monitoring programs using deuterated analogs for enforcement .

Recent Advances in Deuterated Progestin Research

Metabolic Pathway Elucidation

Stable isotope labeling has revealed previously undetectable metabolites, including 16β-hydroxymelengestrol, which accounts for 12% of excreted compounds. These findings prompted revisions to withdrawal period recommendations, now set at 72 hours post-administration .

Environmental Impact Studies

Soil half-life studies using deuterated tracers show prolonged persistence (t₁/₂ = 78 days) in manure-amended fields. This has spurred development of biodegradation protocols using Rhodococcus spp. to reduce environmental loading by 90% within 30 days.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume